Hsd17B13-IN-28 is a compound designed to inhibit the activity of the enzyme 17-beta hydroxysteroid dehydrogenase type 13, which is implicated in various metabolic processes, particularly in the liver. This enzyme plays a significant role in lipid metabolism and has been associated with non-alcoholic fatty liver disease (NAFLD) and other hepatic disorders. The inhibition of Hsd17B13 is being explored as a therapeutic strategy for managing liver-related diseases.
The compound Hsd17B13-IN-28 was identified through high-throughput screening methods aimed at discovering small molecules that can selectively inhibit the activity of Hsd17B13. The research surrounding this compound has been published in various scientific journals, highlighting its potential applications in treating metabolic disorders linked to lipid accumulation in the liver.
Hsd17B13-IN-28 falls under the category of small molecule inhibitors. It is specifically classified as a selective inhibitor of 17-beta hydroxysteroid dehydrogenase type 13, targeting its enzymatic activity to modulate lipid metabolism.
The synthesis of Hsd17B13-IN-28 involves several steps typical for small molecule drug development. The initial phase includes the design of the compound based on structural insights from the enzyme's active site. Following this, synthetic pathways are developed, often utilizing techniques such as:
Hsd17B13-IN-28 features a unique molecular structure designed to interact specifically with the active site of 17-beta hydroxysteroid dehydrogenase type 13. While the exact structure is not disclosed in available literature, it is likely to include functional groups that enhance binding affinity and selectivity.
Molecular modeling studies suggest that Hsd17B13-IN-28 adopts a conformation that allows it to effectively compete with natural substrates of the enzyme, thereby inhibiting its activity. Computational docking studies can provide insights into how well the compound fits within the enzyme's active site.
Hsd17B13-IN-28 primarily acts through competitive inhibition of 17-beta hydroxysteroid dehydrogenase type 13. The inhibition mechanism involves:
Kinetic assays are performed to determine parameters such as (inhibition constant) and (maximum reaction rate), which help quantify the effectiveness of Hsd17B13-IN-28 as an inhibitor.
The mechanism by which Hsd17B13-IN-28 exerts its effects involves:
Experimental data from cellular models indicate that treatment with Hsd17B13-IN-28 leads to decreased lipid accumulation and improved metabolic profiles in conditions mimicking NAFLD.
Hsd17B13-IN-28 is expected to have properties typical of small organic molecules, including:
Chemical stability tests indicate that Hsd17B13-IN-28 maintains its integrity under physiological conditions, which is crucial for therapeutic applications.
Relevant data would include:
Hsd17B13-IN-28 has potential applications in:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: